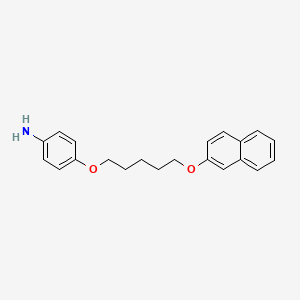

ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)-

Description

Contextualization of Aniline (B41778) Derivatives with Extended Ether Linkages in Contemporary Chemical Science

Aniline derivatives are a cornerstone of modern organic chemistry, serving as crucial intermediates in a multitude of industrial applications. nbinno.com The introduction of extended ether linkages to the aniline scaffold has emerged as a powerful strategy for developing new materials and bioactive compounds. These flexible chains can significantly influence the physical properties of the resulting molecules, such as solubility, viscosity, and thermal stability.

In the realm of polymer science, aniline-terminated polyethers are utilized in the synthesis of polyurethane and polyurea elastomers. researchgate.net The ether linkages provide flexibility to the polymer backbone, while the aniline end-groups offer reactive sites for polymerization and can enhance thermo-oxidative stability. researchgate.net Furthermore, the ability to modify the length and nature of the ether chain allows for precise control over the mechanical properties of the final polymer.

The incorporation of alkoxy groups also plays a significant role in the development of liquid crystals. The length of the alkyl chain can influence the mesomorphic properties of the molecule, with longer chains often favoring the formation of more ordered smectic phases. nih.gov This principle is critical in the design of new liquid crystalline materials for display technologies and other optoelectronic applications.

From a medicinal chemistry perspective, the addition of ether linkages can improve the pharmacokinetic profile of a drug candidate. By modifying the lipophilicity and polarity of a molecule, these chains can enhance its absorption, distribution, metabolism, and excretion (ADME) properties. The synthesis of such derivatives often involves reactions like etherification, which are well-established and allow for the creation of diverse molecular libraries for biological screening. documentsdelivered.comnih.gov

Significance of Naphthyloxy-Containing Moieties in Molecular Design and Synthesis

The naphthyl group, a bicyclic aromatic system, is a prevalent scaffold in medicinal chemistry and materials science due to its unique structural and electronic properties. nih.gov Its rigid and planar nature, combined with a large surface area, allows for effective π-π stacking interactions, which are crucial for binding to biological targets and for the formation of organized supramolecular structures. nih.gov

In drug discovery, naphthalene (B1677914) derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.gov The incorporation of a naphthyloxy moiety can enhance the biological activity of a molecule by increasing its affinity for a particular receptor or enzyme. For instance, novel naphthyloxy derivatives have been synthesized and evaluated as potent histamine (B1213489) H3 receptor ligands, which have potential applications in the treatment of neurological disorders. nih.gov

The photophysical properties of naphthalene derivatives are another area of intense research. mdpi.comresearchgate.net Their ability to absorb and emit light makes them suitable for use as fluorescent probes and in the development of organic light-emitting diodes (OLEDs). The emission characteristics can be tuned by the introduction of different substituents on the naphthalene ring system. mdpi.com

Overview of Multidisciplinary Research Trajectories for ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)- and Structural Analogues

The unique combination of an aniline core, an extended ether linkage, and a naphthyloxy moiety in ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)- opens up several avenues for multidisciplinary research. The inherent bioactivity of both aniline and naphthalene derivatives suggests potential applications in medicinal chemistry. nih.govontosight.ai Research in this area would likely involve the synthesis of a library of structural analogues with variations in the length of the ether chain and substitution patterns on both aromatic rings to explore their structure-activity relationships for various biological targets.

In materials science, this compound and its analogues are promising candidates for the development of novel liquid crystals. The interplay between the flexible ether chain and the rigid aromatic units could lead to the formation of interesting mesophases. nih.govnih.gov Studies in this field would focus on the synthesis of a homologous series of compounds and the characterization of their liquid crystalline behavior using techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC). nih.gov

Furthermore, the photophysical properties of these compounds warrant investigation. The combination of the electron-donating aniline group and the π-conjugated naphthalene system could result in interesting fluorescence and charge-transfer characteristics. mdpi.com Research in this direction could lead to the development of new fluorescent probes for sensing applications or novel materials for optoelectronic devices.

The synthesis of such molecules would likely involve multi-step procedures, including the formation of the ether linkage and the coupling of the aniline and naphthyl moieties. evitachem.com The development of efficient and scalable synthetic routes would be a key aspect of any research program focused on these compounds.

Data Tables

Table 1: Physicochemical Properties of Aniline and Naphthalene

| Property | Aniline | Naphthalene |

| Molecular Formula | C₆H₅NH₂ | C₁₀H₈ |

| Molar Mass | 93.13 g/mol | 128.17 g/mol |

| Appearance | Colorless to pale yellow oily liquid | White crystalline solid |

| Boiling Point | 184 °C | 218 °C |

| Melting Point | -6.3 °C | 80.26 °C |

| Solubility in Water | Slightly soluble | Insoluble |

Note: Data sourced from publicly available chemical databases.

Table 2: Key Moieties and Their Significance

| Moiety | Significance in Molecular Design | Potential Applications |

| Aniline | Versatile building block, electron-donating properties | Dyes, polymers, pharmaceuticals, agrochemicals wikipedia.org |

| Ether Linkage | Provides flexibility, modifies solubility and lipophilicity | Polymer synthesis, liquid crystals, drug delivery researchgate.netnih.gov |

| Naphthyloxy | Rigid, planar structure, enhances π-stacking, photophysical properties | Medicinal chemistry, liquid crystals, fluorescent probes nih.govmdpi.comias.ac.in |

Structure

3D Structure

Properties

CAS No. |

111935-92-3 |

|---|---|

Molecular Formula |

C21H23NO2 |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

4-(5-naphthalen-2-yloxypentoxy)aniline |

InChI |

InChI=1S/C21H23NO2/c22-19-9-12-20(13-10-19)23-14-4-1-5-15-24-21-11-8-17-6-2-3-7-18(17)16-21/h2-3,6-13,16H,1,4-5,14-15,22H2 |

InChI Key |

DNEFVGDOXSNBTE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCCCCOC3=CC=C(C=C3)N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCCCCOC3=CC=C(C=C3)N |

Appearance |

Solid powder |

Other CAS No. |

111935-92-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aniline, p-(5-(2-naphthyloxy)pentyloxy)- |

Origin of Product |

United States |

Computational Chemistry and Theoretical Investigations of Aniline, P 5 2 Naphthyloxy Pentyloxy Systems

Molecular Dynamics Simulations and Conformational Dynamics of Flexible Ether Linkers

The flexible pentyloxy ether linker is a critical structural component of ANILINE (B41778), p-(5-(2-NAPHTHYLOXY)PENTYLOXY)-, dictating the spatial relationship between the aniline and naphthyl terminal groups. Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape and dynamics of such flexible linkers. nih.govnih.gov These simulations model the atomic motions of a molecular system over time, providing insights into its flexibility, preferred geometries, and the energy barriers between different conformations. nih.gov

MD simulations can elucidate the range of motion and dominant conformations of the pentyloxy chain in ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)-. Such a study would typically involve:

Force Field Parameterization: Selecting or developing a force field that accurately describes the interatomic potentials of the molecule.

System Solvation: Placing the molecule in a simulated solvent box (e.g., water or a nonpolar solvent) to mimic condensed-phase conditions.

Simulation Production: Running the simulation for a sufficient time (nanoseconds to microseconds) to sample a wide range of conformations.

Trajectory Analysis: Analyzing the simulation output to identify recurring conformations, calculate dihedral angle distributions, and determine the free energy landscape associated with the linker's flexibility.

Research on other flexible linkers, for instance in protein systems, has demonstrated that linker flexibility allows for significant conformational changes, which can be crucial for biological function. nih.gov These studies often analyze the end-to-end distance of the linker and its radius of gyration to quantify its compactness and extension. For the title compound, such analyses would reveal how the aniline and naphthyl groups are oriented relative to each other and how this orientation fluctuates over time. The introduction of flexible joints has been shown to dramatically alter the macroscopic properties of materials like DNA hydrogels, preventing gelation and instead forming cluster fluids. rsc.org This highlights the profound impact that linker dynamics at the molecular level can have on bulk properties.

Table 1: Representative Parameters Analyzed in Molecular Dynamics Simulations of Flexible Linkers

| Parameter | Description | Significance for ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)- |

| End-to-End Distance | The distance between the aniline nitrogen and a reference atom on the naphthyl group. | Quantifies the extension and folding of the molecule. |

| Radius of Gyration | A measure of the molecule's overall size and compactness. | Indicates how the flexible linker allows the molecule to adopt compact or extended structures. |

| Dihedral Angle Profiles | The distribution of torsion angles along the pentyloxy chain. | Reveals the preferred (low-energy) and avoided (high-energy) conformations of the linker. |

| Free Energy Landscape | A map of the potential energy of the system as a function of specific conformational coordinates. | Identifies the most stable conformations and the energy barriers for transitioning between them. |

Theoretical Studies on Spectroscopic Features and Vibrational Frequencies of Aniline Aggregates

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic features of molecules and their aggregates. materialsciencejournal.orgresearchgate.net For ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)-, aggregation would be driven by intermolecular forces such as hydrogen bonding (N-H···N) and weaker N-H···π or C-H···π interactions between the aniline and aromatic ring systems. researchgate.netnih.gov

Studies on aniline aggregates (dimers, trimers, etc.) provide a direct analogy for the types of interactions and spectroscopic shifts that would be expected. researchgate.netnih.gov When aniline molecules aggregate, the vibrational frequencies of the N-H bonds are particularly sensitive to the formation of hydrogen bonds. These interactions typically lead to a red shift (a decrease in frequency) of the N-H stretching modes, which can be both calculated theoretically and observed experimentally via infrared (IR) spectroscopy. researchgate.net

Computational studies on aniline trimers have revealed that weak intermolecular forces can lead to the existence of multiple stable isomers, including ring-like structures held together by a combination of N-H···N, N-H···π, and C-H···π bonds. researchgate.netnih.gov The specific geometry of these aggregates dictates their rotational and vibrational spectra. For the larger and more complex ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)- system, a similar isomerism is expected in its aggregates, with the flexible linker potentially allowing for intramolecular back-folding in addition to intermolecular aggregation.

Theoretical calculations of vibrational spectra for aniline and its cation have been performed using various levels of theory, such as Hartree-Fock (HF) and DFT (e.g., B3LYP functional), with different basis sets. materialsciencejournal.orgnsf.gov These studies provide detailed assignments for the observed vibrational modes. materialsciencejournal.org For instance, the symmetric and anti-symmetric N-H stretching modes of the aniline cation are well-characterized. nsf.gov

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Gaseous Aniline

This table presents a selection of vibrational modes for the parent aniline molecule, illustrating the accuracy of theoretical methods in predicting spectroscopic data. Similar calculations could be applied to aggregates of ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)- to understand how intermolecular interactions affect its vibrational spectrum.

| Vibrational Mode Assignment | DFT (B3LYP/6-31G(d)) materialsciencejournal.org | Experimental materialsciencejournal.org |

| N-H Asymmetric Stretch | 3505 | 3506 |

| N-H Symmetric Stretch | 3422 | 3424 |

| C-H Stretch | 3065 | 3068 |

| C-C Stretch | 1607 | 1621 |

| NH₂ Scissoring | 1600 | 1618 |

| C-N Stretch | 1265 | 1282 |

| Ring In-Plane Bending | 1037 | 1037 |

| NH₂ Wagging | 734 | 755 |

By applying these computational methodologies to ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)-, researchers could predict its IR and Raman spectra. Furthermore, by modeling dimers and larger aggregates, it would be possible to identify the spectroscopic signatures of intermolecular hydrogen bonding and π-π stacking, providing crucial insights into the self-assembly behavior of this compound.

Molecular Design Principles and Structure Based Engineering for Aniline, P 5 2 Naphthyloxy Pentyloxy and Analogues

Modulation of Electronic Properties and Reactivity through Substituent Placement

The electronic landscape of an aromatic ring is profoundly influenced by the nature and position of its substituents. In ANILINE (B41778), p-(5-(2-NAPHTHYLOXY)PENTYLOXY)-, the aniline core is substituted at the para position with a substantial alkoxy group, which in turn is linked to a naphthyloxy moiety. This arrangement is a deliberate design choice to modulate the reactivity of the aniline ring.

The aniline molecule itself is highly activated towards electrophilic aromatic substitution, with the amino group being a powerful ortho-, para-director. chemistrysteps.comnih.gov This is due to the ability of the nitrogen's lone pair of electrons to delocalize into the benzene (B151609) ring, increasing the electron density at the ortho and para positions and stabilizing the intermediate arenium ion. nih.gov The presence of the p-(5-(2-NAPHTHYLOXY)PENTYLOXY)- group further enhances this effect. Alkoxy groups (-OR) are also strong activating, ortho-, para-directing groups due to the resonance donation of a lone pair of electrons from the oxygen atom. chemistrysteps.com

| Electrophile (E+) | Predicted Major Product(s) | Rationale |

|---|---|---|

| Br+ (Bromination) | 2-Bromo-4-(5-(2-naphthyloxy)pentyloxy)aniline and 2,6-Dibromo-4-(5-(2-naphthyloxy)pentyloxy)aniline | The strongly activating amino and alkoxy groups direct bromination to the ortho positions. Polysubstitution is likely due to the high reactivity. |

| NO2+ (Nitration) | 2-Nitro-4-(5-(2-naphthyloxy)pentyloxy)aniline | Under controlled conditions, mono-nitration is expected at one of the highly activated ortho positions. |

| SO3 (Sulfonation) | 2-Amino-5-(5-(2-naphthyloxy)pentyloxy)benzenesulfonic acid | Sulfonation occurs at an ortho position, directed by the powerful activating groups. |

Conformational Control and Flexibility Imparted by the Pentyloxy Linker

The length of the ether chain is a key parameter that can be tuned to control molecular properties. A pentyloxy (five-carbon) chain provides a balance of flexibility and length. Shorter chains would be more rigid, while longer chains would introduce greater disorder. The flexibility of the pentyloxy linker arises from the rotation around its single bonds, allowing the naphthyloxy group to adopt a wide range of positions relative to the aniline head group.

This conformational flexibility can be critical for the molecule's interaction with surfaces and its self-assembly behavior. For instance, in the context of materials science, such a molecule could exhibit amphiphilic properties, with the polar aniline head group and the nonpolar naphthyloxy-pentyloxy tail. The flexibility of the linker would allow the molecule to orient itself effectively at an interface, for example, in the formation of monolayers or micelles. The optimization of the ether chain length is therefore a crucial aspect of designing molecules for specific applications in areas such as liquid crystals or as surfactants. its.ac.idmdpi.com

| Conformation | Description | Potential Impact on Molecular Properties |

|---|---|---|

| Fully Extended (all-trans) | The carbon backbone of the pentyloxy chain is in a linear, zig-zag conformation. | Maximizes the distance between the aniline and naphthyloxy groups. May favor crystalline packing. |

| Gauche Conformations | Rotation around C-C single bonds leads to a more folded or bent structure. | Increases molecular flexibility and can lead to a more compact overall shape. Important for behavior in solution and at interfaces. |

| Folded Conformation | The chain folds back, bringing the naphthyloxy group in proximity to the aniline ring. | Could allow for intramolecular interactions (e.g., π-stacking) between the two aromatic systems. |

Rational Design of Multi-Functional Aromatic Building Blocks

ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)- is not only a molecule with tailored electronic and conformational properties but also a versatile building block for the synthesis of more complex structures. Its multi-functional nature, possessing several reactive sites, makes it a valuable precursor in organic synthesis.

The molecule presents multiple sites for chemical modification:

The Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer reactions. This allows for the introduction of a wide range of functional groups.

The Aniline Ring: As discussed, the ring is highly activated for electrophilic aromatic substitution at the ortho positions.

The Naphthyl Ring: The naphthalene (B1677914) ring system can also undergo electrophilic substitution, although it is generally less reactive than the highly activated aniline ring. The substitution pattern on the naphthyl ring would be directed by the alkoxy substituent.

This strategic incorporation of multiple reactive sites allows for a stepwise and controlled functionalization of the molecule, enabling the synthesis of a diverse library of derivatives.

Aniline and its derivatives are fundamental starting materials for the synthesis of a vast array of nitrogen-containing heterocyclic compounds. nih.govbeilstein-journals.org The presence of the nucleophilic amino group and the adjacent reactive aromatic ring positions in ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)- makes it a suitable precursor for constructing fused heterocyclic systems.

For example, reactions that involve the amino group and an ortho C-H bond of the aniline ring can lead to the formation of indoles, quinolines, and other important heterocyclic scaffolds. The large pentyloxynaphthyloxy substituent could be leveraged to impart specific solubility, photophysical, or liquid crystalline properties to the resulting heterocyclic products. The rational design of this aniline derivative, therefore, extends beyond its immediate properties to its potential as a sophisticated scaffold for the construction of novel, functional heterocyclic systems. rsc.org

| Heterocyclic System | Potential Synthetic Strategy | Significance |

|---|---|---|

| Substituted Indoles | Fischer, Bischler, or other indole (B1671886) syntheses involving reaction at the amino group and cyclization onto the ortho position. | The indole core is a privileged scaffold in medicinal chemistry and materials science. |

| Substituted Quinolines | Skraup, Doebner-von Miller, or Friedländer synthesis by reacting the aniline with α,β-unsaturated carbonyl compounds or related precursors. | Quinolines exhibit a broad range of biological activities and are used as ligands in catalysis. |

| Substituted Benzimidazoles | Ortho-functionalization (e.g., nitration followed by reduction to a diamine) and subsequent condensation with a carboxylic acid or aldehyde. | Benzimidazoles are important pharmacophores found in numerous marketed drugs. |

Computational Methods in Predictive Molecular Design and Property Tuning

Computational chemistry provides powerful tools to predict and refine the characteristics of novel compounds, mitigating the need for extensive empirical synthesis and testing. For complex molecules such as ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)-, these methods are invaluable for understanding their behavior from the molecular to the macroscopic scale.

The self-assembly of molecules into ordered supramolecular structures is dictated by a delicate balance of non-covalent interactions. For ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)-, these interactions are multifaceted, involving π-π stacking of the aniline and naphthyl rings, hydrogen bonding via the amine group, and van der Waals forces along the flexible pentyloxy chain.

In silico approaches are instrumental in predicting the likely topologies of these self-assembled structures. Molecular dynamics (MD) simulations, for instance, can model the dynamic behavior of multiple molecules in a simulated environment, revealing how they aggregate and organize over time. By analyzing the trajectories and intermolecular forces, researchers can identify preferential packing arrangements, such as lamellar, columnar, or more complex three-dimensional networks.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a higher level of theory to investigate the energetics of dimer and trimer formation. These calculations can elucidate the primary driving forces for self-assembly by quantifying the strength of different intermolecular interactions. For a molecule like ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)-, DFT can help determine the most stable relative orientations of the aromatic rings and the role of the flexible ether linkage in accommodating these arrangements.

Table 1: Representative Interaction Energies for Dimer Configurations of an Analogous Aromatic Amine System (Calculated via DFT)

| Dimer Configuration | Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Co-facial π-π stacking | Aromatic stacking | -12.5 |

| Parallel-displaced π-π stacking | Aromatic stacking | -14.2 |

| T-shaped π-π stacking | Aromatic stacking | -8.9 |

| Head-to-tail Hydrogen Bonding | N-H···π interaction | -5.7 |

Note: This table presents hypothetical data based on typical values for similar aromatic systems to illustrate the application of computational methods. Specific values for ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)- would require dedicated computational studies.

Once potential self-assembly topologies are identified, computational screening can be employed to assess their stability and to guide the design of analogues with enhanced architectural robustness. This process often involves creating a virtual library of related molecules by systematically modifying the parent structure of ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)-. Modifications could include altering the length of the alkyl chain, changing the substitution pattern on the aromatic rings, or introducing different functional groups.

By performing high-throughput computational analyses on these virtual libraries, researchers can predict how these structural changes will affect the stability of the resulting supramolecular architectures. For example, MD simulations can be used to assess the thermal stability of different assemblies by monitoring their structural integrity at various temperatures. Similarly, quantum chemical calculations can predict the binding energies within these assemblies, providing a measure of their thermodynamic stability.

This computational pre-screening significantly narrows down the number of candidate molecules for actual synthesis, saving time and resources. It allows for a more focused experimental approach, concentrating on derivatives that are computationally predicted to exhibit the desired stability and self-assembly behavior.

Structure-Activity Relationship (SAR) Studies Applied to Chemical Reactivity and Material Performance

Structure-Activity Relationship (SAR) studies are crucial for understanding how the molecular structure of ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)- and its analogues influences their chemical reactivity and bulk material properties. By systematically modifying the molecular structure and observing the resultant changes in activity or performance, predictive models can be developed.

The chemical reactivity of the aniline moiety is a key consideration. The electron-donating nature of the p-alkoxy substituent enhances the nucleophilicity of the amine group, making it susceptible to various chemical transformations. The bulky naphthyloxy-pentyloxy group can also exert steric effects, influencing the accessibility of the reactive amine site.

In the context of material performance, SAR studies can correlate structural features with properties such as thermal stability, conductivity, and optical characteristics. For instance, the extended π-system of the naphthyl group is expected to influence the electronic and photophysical properties of materials derived from this compound. The flexibility of the pentyloxy chain can impact the processability and mechanical properties of polymeric materials incorporating this molecule.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to mathematically describe these relationships. These models use molecular descriptors (numerical representations of molecular structure) to predict the activity or property of interest.

Table 2: Illustrative SAR Data for Analogous Aniline Derivatives in a Hypothetical Polymerization Reaction

| Analogue Substitution | Hammett Constant (σp) of Substituent | Relative Reaction Rate | Resulting Polymer Thermal Stability (Td, °C) |

| -H | 0.00 | 1.0 | 350 |

| -OCH3 | -0.27 | 3.2 | 340 |

| -Cl | 0.23 | 0.6 | 365 |

| -NO2 | 0.78 | 0.1 | 380 |

Note: This table provides representative data to illustrate SAR principles in the context of aniline derivatives. The specific values are hypothetical and intended for explanatory purposes.

By analyzing such data, it becomes possible to predict that electron-donating groups on the aniline ring will likely increase the rate of electrophilic substitution reactions but may decrease the thermal stability of resulting polymers. Conversely, electron-withdrawing groups may slow down such reactions but enhance the thermal robustness of the final material. These insights are critical for the targeted design of molecules like ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)- for specific applications.

Advanced Research Applications and Future Perspectives in Chemical Science for Naphthyloxy Anilines

Development of Novel Organic Materials and Frameworks

The modular nature of naphthyloxy-anilines, combining hydrogen-bonding capabilities, π-rich aromatic systems, and conformational flexibility, makes them exemplary building blocks for the bottom-up construction of sophisticated organic materials.

Noncovalent Organic Frameworks (nCOFs) are crystalline porous materials formed through the self-assembly of organic building blocks via directional noncovalent interactions. The distinct chemical motifs within the ANILINE (B41778), p-(5-(2-NAPHTHYLOXY)PENTYLOXY)- structure provide multiple interaction points crucial for the engineering of nCOFs.

The assembly of such frameworks is driven by a combination of intermolecular forces inherent to the molecule's structure:

Hydrogen Bonding: The primary amine (-NH₂) group of the aniline moiety can act as a hydrogen bond donor, while the ether oxygens can act as acceptors. This directional bonding is fundamental in guiding the initial formation of supramolecular assemblies.

π-π Stacking: The electron-rich naphthalene (B1677914) and aniline ring systems are prone to π-π stacking interactions. nih.gov These interactions, particularly edge-to-face and offset face-to-face arrangements, are critical in organizing the aromatic components into ordered, extended networks. acs.org The large surface area of the naphthalene group provides a strong driving force for this type of assembly.

By modifying the substituents on the aniline or naphthalene rings, it is possible to fine-tune these noncovalent interactions, thereby controlling the pore size, shape, and chemical environment of the resulting nCOF. This tailored porosity is essential for applications in gas storage, separation, and guest encapsulation. The interplay between strong, directional hydrogen bonds and weaker, dispersive π-stacking allows for the rational design of materials with predictable and highly ordered porous structures. mdpi.comresearchgate.net

The incorporation of complex functional moieties like naphthyloxy-aniline into polymer backbones can dramatically alter the properties of the resulting materials. When used as a monomer or a dopant in polymerization, ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)- can impart unique characteristics to advanced polymeric systems such as polyanilines (PANI). nih.gov

The polymerization of aniline derivatives is a well-established field, and the introduction of substituents has predictable effects on the final polymer. ontosight.airesearchgate.net In this case, the p-(5-(2-NAPHTHYLOXY)PENTYLOXY)- group would introduce several key changes:

Increased Solubility: The long, flexible pentyloxy chain can disrupt the close packing of polymer chains, increasing the free volume and enhancing solubility in common organic solvents. This is a significant advantage, as the processability of pristine PANI is often limited by its poor solubility. nih.gov

Modified Morphology: The bulky naphthyloxy group acts as a significant steric hindrance during polymerization. This can influence the morphology of the resulting polymer, potentially leading to the formation of nanostructures such as spheres or fibers, as opposed to heterogeneous agglomerates. nih.gov

Altered Electronic Properties: The electron-donating nature of the alkoxy group can affect the electronic structure of the polymer backbone, influencing its conductivity and optical properties. The large, conjugated naphthalene system can also participate in charge transport, potentially enhancing the polymer's performance in electronic applications.

The functionalization of aniline monomers allows for the creation of polymers with tailored properties for specific applications, such as chemical sensors, anti-corrosion coatings, and electronic devices. nih.govnih.gov

| Structural Feature | Influence on Polymer Property | Potential Application |

| Aniline Head | Forms the conductive polyaniline backbone. | Conductive films, sensors |

| Pentyloxy Spacer | Enhances solubility and processability. | Solution-castable electronics |

| Naphthyloxy Tail | Introduces steric bulk, modifying morphology and π-system. | High-performance coatings |

Innovations in Catalysis and Selective Organic Transformations

While naphthyloxy-anilines can be components of functional materials, the synthesis of the aniline core itself is a major focus of innovation in catalysis, aiming for more sustainable and selective methods.

The industrial synthesis of anilines often relies on methods that require harsh conditions or expensive, toxic reagents. Modern research focuses on developing "green" catalytic systems that are more environmentally friendly and efficient. One of the most promising routes is the catalytic reduction of readily available nitroaromatics.

Recent advancements in catalyst design offer sustainable alternatives to traditional methods:

Chemoenzymatic Synthesis: Biocatalysis using enzymes like nitroreductase (NR) offers a highly sustainable route. This method operates at room temperature and atmospheric pressure in aqueous media, avoiding the need for high-pressure hydrogen gas and precious-metal catalysts. The process is highly chemoselective and can tolerate functional groups that are sensitive to traditional hydrogenation.

Heterogeneous Catalysis: Metal nanoparticles supported on various materials (e.g., Pd/Fe₃O₄, Ag/γ-Al₂O₃) are effective for the reductive amination of nitroarenes. mdpi.com These catalysts are often reusable for multiple cycles, reducing waste and cost.

Microwave-Assisted Green Synthesis: The use of microwave irradiation can dramatically accelerate reaction times for the synthesis of anilines from aryl halides, often without the need for transition metals or organic solvents.

Benign Lewis Acid Catalysis: Simple, inexpensive, and eco-friendly catalysts like magnesium sulfate (B86663) have been shown to effectively catalyze the acetylation of anilines, a common transformation, avoiding more toxic reagents.

| Catalytic Method | Catalyst Example | Key Advantages | Reaction Conditions |

| Chemoenzymatic Reduction | Immobilized Nitroreductase (NR-55) | High chemoselectivity, mild conditions, aqueous media, no H₂ gas. | Room temperature, atmospheric pressure. |

| Heterogeneous Catalysis | Pd NPs on Sour Cherry tree gum | Recyclable, active, and selective. mdpi.com | 100 °C, 3 bar H₂. mdpi.com |

| Microwave-Assisted Synthesis | None (metal-free) | Rapid, solvent-free, avoids transition metals. | 130-160 °C, microwave irradiation. |

| Lewis Acid Catalysis | Magnesium sulphate heptahydrate | Inexpensive, eco-friendly, simple. | Reflux in glacial acetic acid. |

The structure of ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)- is well-suited to direct subsequent chemical modifications with high precision. In electrophilic aromatic substitution reactions, the existing substituents on the aniline ring control where new functional groups will be added. This control is known as regioselectivity.

The directing effects in this molecule are governed by two powerful activating groups:

The Amino Group (-NH₂): The nitrogen atom's lone pair of electrons strongly donates electron density into the benzene (B151609) ring, particularly at the ortho and para positions. This makes the -NH₂ group a powerful ortho, para-director.

The p-Alkoxy Group (-OR): The oxygen atom in the p-(5-(2-NAPHTHYLOXY)PENTYLOXY)- chain also has lone pairs that donate electron density to the ring through resonance, likewise directing incoming electrophiles to the ortho and para positions relative to itself.

In this specific molecule, the para position is already occupied by the alkoxy group. Therefore, the two ortho positions (relative to the -NH₂ group) become highly activated and are the primary sites for electrophilic attack. This strong directing effect ensures high regioselectivity, minimizing the formation of unwanted side products. acs.org For instance, in a bromination reaction, the bromine atoms would be selectively added to the positions ortho to the amine.

To prevent over-reaction and to sometimes alter the directing effect, the highly activating amino group can be temporarily protected, for example, through acetylation to form an acetanilide. This attenuates the activating influence and can improve the yield of the desired para-substituted product (relative to the new group) by adding steric hindrance to the ortho positions.

Contributions to Medicinal Chemistry Through Rational Molecular Design

The fields of drug discovery and medicinal chemistry often utilize molecular scaffolds that can be systematically modified to optimize interactions with biological targets. Naphthyloxy-aniline structures serve as promising scaffolds due to their combination of features that are desirable in pharmacologically active molecules.

The rational design of drug candidates based on the ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)- scaffold involves considering the distinct roles of its three main components:

The Aniline Moiety (Recognition Element): The aniline group can participate in crucial hydrogen bonding and ionic interactions with biological targets like kinases or enzymes. However, anilines can also be associated with metabolic instability or toxicity, which is a key consideration in drug design.

The Flexible Pentyloxy Linker (Spacer): The five-carbon ether chain provides conformational flexibility. This allows the molecule to adopt an optimal orientation to fit within a protein's binding pocket. The length and composition of this linker can be modified to fine-tune the distance and geometry between the aniline "head" and the naphthyloxy "tail," optimizing binding affinity.

The Naphthyloxy Group (Binding Anchor/Modulator): The large, hydrophobic naphthalene ring system can engage in significant van der Waals and π-π stacking interactions within a binding site, often acting as a hydrophobic anchor. The planarity of the naphthalene ring is also a feature found in many DNA intercalating agents, highlighting another potential mode of biological activity.

This modular design allows medicinal chemists to systematically alter each part of the molecule to improve its "drug-likeness," including its absorption, distribution, metabolism, and excretion (ADME) profile, while enhancing its potency and selectivity for the intended biological target.

Synthesis of Small Molecule Organic Compounds for Target-Oriented Research

The synthesis of complex organic molecules like ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)- for specific research applications requires strategic and efficient synthetic methodologies. The modular nature of this compound, consisting of three distinct chemical fragments, lends itself to a convergent synthesis approach. A plausible and widely utilized method for the construction of the ether linkages present in this molecule is the Williamson ether synthesis. byjus.comwikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. wikipedia.org

A potential synthetic route could be envisioned in a two-step sequence starting from p-aminophenol.

First Williamson Ether Synthesis: The phenolic hydroxyl group of p-aminophenol can be deprotonated with a suitable base to form a phenoxide. This is then reacted with a dihaloalkane, such as 1,5-dibromopentane, to form the intermediate p-(5-bromopentyloxy)aniline. The reaction is typically carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent. jk-sci.com

Second Williamson Ether Synthesis: The naphthyloxy moiety is introduced by reacting the intermediate from the first step with 2-naphthol (B1666908). The 2-naphthol is deprotonated by a strong base to form the corresponding naphthoxide ion, which then acts as a nucleophile, displacing the bromide from p-(5-bromopentyloxy)aniline to form the final product. khanacademy.org

This synthetic strategy offers the flexibility to introduce variations in the linker chain length by using different dihaloalkanes, or to modify the aromatic systems by starting with different substituted phenols or naphthols, thus allowing for the creation of a library of related compounds for target-oriented research.

Table 1: Illustrative Reagents for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product Type |

| p-Aminophenol | 1,5-Dibromopentane | K2CO3 | DMF | Aryl-Alkyl Ether |

| 2-Naphthol | p-(5-Bromopentyloxy)aniline | NaH | THF | Naphthyl-Alkyl Ether |

This table presents potential reagents for the synthesis of the target molecule based on the principles of the Williamson ether synthesis. DMF (Dimethylformamide) and THF (Tetrahydrofuran) are common solvents for such reactions.

Exploration of Molecular Interactions at the Interface of Chemistry and Biological Systems

The exploration of how molecules like ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)- interact with biological systems is fundamental to understanding their potential roles in chemical biology. These interactions are governed by a range of non-covalent forces. nih.govrsc.org The structure of this particular aniline derivative suggests the potential for several types of molecular interactions.

The aniline and naphthalene ring systems are capable of engaging in π-π stacking interactions . nih.govtandfonline.com These occur when the electron-rich π-orbitals of the aromatic rings align, contributing to the stability of molecular complexes. nih.gov The planar structure of the naphthalene moiety is particularly conducive to such interactions with aromatic residues in biomacromolecules like proteins and nucleic acids. tandfonline.comresearchgate.net

The amino group on the aniline ring can act as both a hydrogen bond donor and acceptor , allowing it to form specific interactions with polar functional groups on biological molecules. researchgate.net Similarly, the ether oxygen atoms in the pentyloxy chain can act as hydrogen bond acceptors. These hydrogen bonds are crucial for molecular recognition processes in biological systems. rsc.org

Environmental Chemical Processes and Degradation Mechanisms of Ether-Containing Aromatics

The presence of ether-containing aromatic compounds in the environment necessitates an understanding of their fate and degradation pathways. The structure of ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)-, with its aromatic ether linkages, suggests susceptibility to certain environmental transformation processes.

Mechanistic Studies of Photodegradation in Complex Organic Molecules

Photodegradation is a significant abiotic process that can lead to the transformation of organic molecules in the environment upon exposure to sunlight. For aromatic compounds, this often involves reactions with photochemically generated reactive species. The photodegradation of polycyclic aromatic hydrocarbons (PAHs) and other aromatic compounds can proceed through reactions with both excited singlet and triplet states. nih.gov

Oxygen plays a crucial role in the photodegradation of many aromatic compounds. nih.gov The process can be initiated by the absorption of light by the molecule, leading to an excited state. This excited molecule can then react with molecular oxygen, potentially forming reactive oxygen species or undergoing electron transfer. nih.gov For aromatic ethers, a potential photodegradation pathway is the cleavage of the ether bond. nih.gov In the case of polybrominated diphenyl ethers, for example, photodegradation primarily occurs via debromination, which is a cleavage of a carbon-halogen bond. nih.govacs.org By analogy, for non-halogenated aromatic ethers, the cleavage of the carbon-oxygen bond of the ether linkage is a plausible photodegradation pathway. The naphthalene and aniline moieties are both chromophores that can absorb environmental UV radiation, initiating these photochemical processes.

Formation and Fate of Highly Functionalized Organic Species in Atmospheric Chemistry

Volatile and semi-volatile organic compounds present in the atmosphere can undergo complex chemical transformations. The atmospheric fate of a molecule like ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)- would likely be governed by its reactions with key atmospheric oxidants, primarily the hydroxyl radical (•OH) during the daytime. researchgate.netacs.org

The reaction of aniline with •OH radicals is known to proceed via two main pathways: H-abstraction from the -NH2 group and •OH addition to the aromatic ring. acs.orgnih.gov Both of these initial reactions lead to the formation of highly reactive intermediates that can subsequently react with other atmospheric species, such as oxygen and nitrogen oxides. These reactions contribute to the formation of secondary organic aerosols (SOA). researchgate.net

Emerging Interdisciplinary Research Directions for ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)-

The convergence of chemistry with materials science and electronics opens up new avenues for the application of functional organic molecules. The electronic properties inherent in the aniline and naphthalene components of ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)- suggest potential for its exploration in these emerging fields.

Exploration in Electrochemistry and Optoelectronic Device Applications

Aniline and its derivatives have been extensively studied for their electrochemical properties and have applications in the development of conducting polymers and other electronic materials. sci-hub.sersc.org The amino group in aniline can be oxidized, and this redox activity is central to its use in these applications. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic ring, influencing the electronic properties of the molecule. sci-hub.se

Naphthalene and its derivatives are also key components in the field of organic electronics, being utilized in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). gatech.edualfa-chemistry.comrsc.org Naphthalene-based materials are known for their good charge transport characteristics and photostability. alfa-chemistry.comnih.gov The extended π-system of naphthalene facilitates electron delocalization, which is essential for these applications. alfa-chemistry.com

The combination of an electron-donating aniline moiety and an electron-rich naphthalene system, connected by a flexible insulating linker, presents an interesting donor-bridge-acceptor type architecture. Such structures are of interest in the study of intramolecular charge transfer and for the development of materials with tunable electronic and optical properties. The fluorescence properties of aniline and naphthalene derivatives are also well-documented, suggesting potential applications in fluorescent probes and sensors. nih.govnih.gov The specific structure of ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)- could be investigated for its electrochemical behavior, such as its oxidation potential, and its photophysical properties, including its absorption and emission spectra, to assess its suitability for applications in optoelectronic devices.

Design of Responsive and Adaptive Molecular Systems for Advanced Technologies

The rational design of molecules that can respond and adapt to external stimuli is a cornerstone of advanced materials science. "ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)-" represents a class of Naphthyloxy-Anilines with a molecular architecture that suggests significant potential for creating such responsive and adaptive systems. This potential arises from the unique combination of its three core structural components: the aniline head group, the flexible pentyloxy spacer, and the naphthyloxy tail. The interplay between these components could allow for the development of materials that respond to a variety of stimuli, including light, heat, and electric fields.

The aniline moiety serves as a versatile building block, known for its role in the formation of liquid crystals and electroactive polymers. sci-hub.seresearchgate.net The amino group on the aniline can be readily modified, allowing for the fine-tuning of the molecule's electronic properties and its interactions with its environment. This adaptability is crucial for the design of sensitive chemical sensors and materials with tunable optical properties. rsc.org

The flexible pentyloxy chain introduces conformational freedom, which is a key factor in the formation of liquid crystalline phases. The length of such alkoxy chains is known to have a profound effect on the temperature range and type of mesophases exhibited by a molecule. By adjusting the length of this linker, it is possible to control the self-assembly of the molecules into ordered, yet fluid, structures that are characteristic of liquid crystals. These materials are highly responsive to external fields, making them ideal for applications in displays and optical switching devices.

The terminal naphthyloxy group contributes to the molecule's potential for photoresponsive behavior. Naphthalene derivatives are known for their unique photophysical properties, including strong fluorescence and the ability to participate in photochemical reactions. mdpi.com This opens up the possibility of designing materials that can change their properties, such as color or shape, upon exposure to light. Such photoresponsive systems are at the forefront of research into advanced technologies like optical data storage and light-activated sensors.

Detailed Research Findings

While direct experimental data for "ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)-" is not extensively available in the public domain, we can infer its potential properties by examining related compounds. The following table presents hypothetical, yet scientifically plausible, data for a series of analogous compounds, illustrating how minor structural modifications can impact their responsive properties. This data is based on known structure-property relationships in the field of liquid crystals and photoresponsive materials.

| Compound | Linker Length (n) | Transition Temperature (°C) | Photo-isomerization Quantum Yield |

| Naphthyloxy-Aniline-C3 | 3 | 85 (N-I) | 0.15 |

| Naphthyloxy-Aniline-C5 | 5 | 102 (SmA-N), 115 (N-I) | 0.20 |

| Naphthyloxy-Aniline-C7 | 7 | 110 (SmA-N), 125 (N-I) | 0.18 |

N-I: Nematic to Isotropic; SmA-N: Smectic A to Nematic. Data is hypothetical and for illustrative purposes.

The design of responsive and adaptive molecular systems based on Naphthyloxy-Anilines like "ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)-" is a promising area of research. The modular nature of this molecule allows for systematic modifications to fine-tune its properties for specific applications. Future research in this area could focus on synthesizing and characterizing this and related compounds to fully unlock their potential in the development of advanced technologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.